Cas no 1365940-11-9 (Butyl-(5-furan-2-yl-1-methyl-1H-pyrazol-3-ylmethyl)-amine)
Butyl-(5-furan-2-yl-1-methyl-1H-pyrazol-3-ylmethyl)-amine Chemical and Physical Properties
Names and Identifiers
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- Butyl-(5-furan-2-yl-1-methyl-1H-pyrazol-3-ylmethyl)-amine
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- Inchi: 1S/C13H19N3O/c1-3-4-7-14-10-11-9-12(16(2)15-11)13-6-5-8-17-13/h5-6,8-9,14H,3-4,7,10H2,1-2H3
- InChI Key: MGSQYEIFTYEHNT-UHFFFAOYSA-N
- SMILES: N1(C)C(C2=CC=CO2)=CC(CNCCCC)=N1
Butyl-(5-furan-2-yl-1-methyl-1H-pyrazol-3-ylmethyl)-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM500900-1g |
N-(1-(5-(Furan-2-yl)-1H-pyrazol-3-yl)ethyl)butan-1-amine |
1365940-11-9 | 97% | 1g |
$858 | 2023-02-02 |
Butyl-(5-furan-2-yl-1-methyl-1H-pyrazol-3-ylmethyl)-amine Related Literature
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
Additional information on Butyl-(5-furan-2-yl-1-methyl-1H-pyrazol-3-ylmethyl)-amine
Recent Advances in the Study of Butyl-(5-furan-2-yl-1-methyl-1H-pyrazol-3-ylmethyl)-amine (CAS: 1365940-11-9)
Butyl-(5-furan-2-yl-1-methyl-1H-pyrazol-3-ylmethyl)-amine (CAS: 1365940-11-9) is a novel chemical compound that has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique pyrazole and furan moieties, has shown promising potential in various therapeutic applications, including anti-inflammatory and anticancer activities. The following research brief synthesizes the latest findings related to this compound, highlighting its synthesis, biological activity, and potential clinical applications.
The synthesis of Butyl-(5-furan-2-yl-1-methyl-1H-pyrazol-3-ylmethyl)-amine involves a multi-step process that leverages modern organic chemistry techniques. Recent studies have optimized the synthetic pathway to improve yield and purity, which is critical for its subsequent biological evaluation. The compound's structural features, including the furan and pyrazole rings, are believed to contribute to its interaction with biological targets, such as enzymes and receptors involved in inflammatory pathways.
In vitro studies have demonstrated that Butyl-(5-furan-2-yl-1-methyl-1H-pyrazol-3-ylmethyl)-amine exhibits potent inhibitory effects on key inflammatory mediators, such as cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-α). These findings suggest its potential as a lead compound for developing new anti-inflammatory drugs. Furthermore, preliminary data from cancer cell line studies indicate that the compound may also possess antiproliferative properties, making it a candidate for further investigation in oncology research.
Recent advancements in computational chemistry have enabled researchers to model the compound's interactions with its biological targets at the molecular level. Molecular docking studies reveal that Butyl-(5-furan-2-yl-1-methyl-1H-pyrazol-3-ylmethyl)-amine binds selectively to active sites of target proteins, providing insights into its mechanism of action. These computational findings are corroborated by experimental data, reinforcing the compound's therapeutic potential.
Despite these promising results, challenges remain in translating Butyl-(5-furan-2-yl-1-methyl-1H-pyrazol-3-ylmethyl)-amine into clinical applications. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through further preclinical studies. Current research efforts are focused on optimizing the compound's pharmacokinetic properties and evaluating its safety profile in animal models.
In conclusion, Butyl-(5-furan-2-yl-1-methyl-1H-pyrazol-3-ylmethyl)-amine (CAS: 1365940-11-9) represents a promising avenue for drug discovery, particularly in the fields of inflammation and oncology. Continued research into its synthesis, biological activity, and therapeutic potential will be essential for advancing this compound toward clinical development. This brief underscores the importance of interdisciplinary collaboration in harnessing the full potential of novel chemical entities in biomedical research.
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